3-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylpropanamide
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Overview
Description
3-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-benzylpropanamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-benzylpropanamide typically involves the condensation of 4-amino-6-oxo-2-thiopyrimidine with N-benzylpropanamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium methoxide, in a solvent like butanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-benzylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-benzylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antiviral properties.
Mechanism of Action
The mechanism of action of 3-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-benzylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrido[2,3-d]pyrimidin-7-one derivatives
- Pyrimidino[4,5-d][1,3]oxazine derivatives
Uniqueness
Compared to similar compounds, 3-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-benzylpropanamide has a unique combination of functional groups that contribute to its distinct biological activities. Its sulfur-containing moiety and benzylpropanamide side chain provide specific interactions with molecular targets, enhancing its efficacy and selectivity in various applications .
Properties
Molecular Formula |
C14H16N4O2S |
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Molecular Weight |
304.37 g/mol |
IUPAC Name |
3-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-benzylpropanamide |
InChI |
InChI=1S/C14H16N4O2S/c15-11-8-13(20)18-14(17-11)21-7-6-12(19)16-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,19)(H3,15,17,18,20) |
InChI Key |
OVMLVOQFEOGNHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCSC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
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